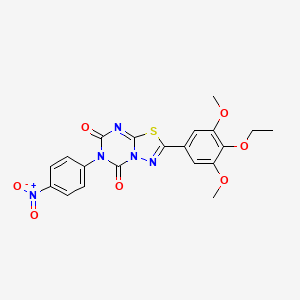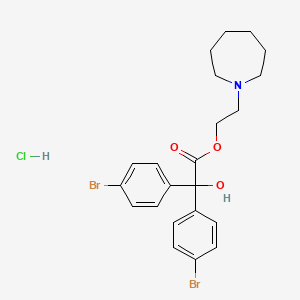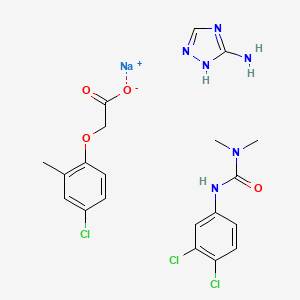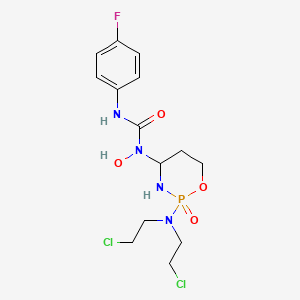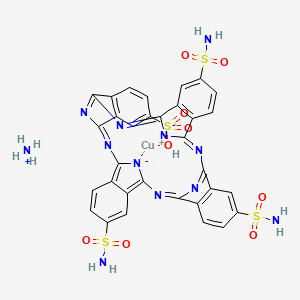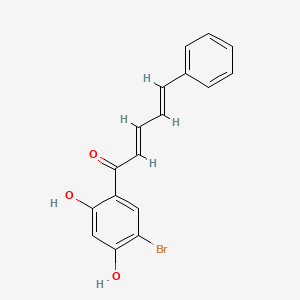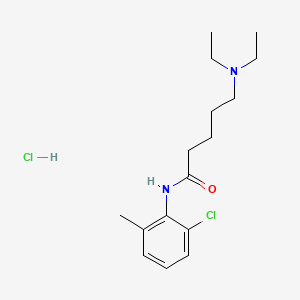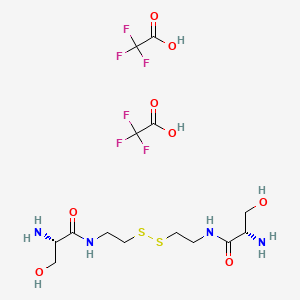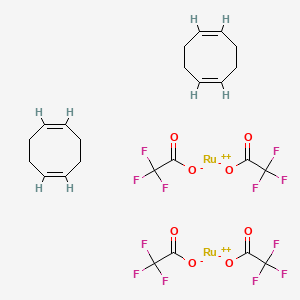
4,5,6,7-Tetrahydro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrahydro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features a nitrophenyl group attached to an isoindole-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-component reactions. One common method includes the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This one-pot reaction is regio- and chemoselective, forming the desired product under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and regioselective synthesis can be scaled up for industrial applications, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrahydro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products include nitro derivatives with higher oxidation states.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted isoindole-dione derivatives are formed.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrahydro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and multi-component reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrahydro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, influencing various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides: These compounds share similar structural features and are used in similar applications.
Imino-tetrahydro-benzothiazole Derivatives: These compounds have similar heterocyclic structures and are investigated for their biological activities.
Uniqueness
4,5,6,7-Tetrahydro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of a nitrophenyl group with an isoindole-dione structure. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
39985-86-9 |
|---|---|
Molekularformel |
C14H12N2O4 |
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H12N2O4/c17-13-11-3-1-2-4-12(11)14(18)15(13)9-5-7-10(8-6-9)16(19)20/h5-8H,1-4H2 |
InChI-Schlüssel |
MAIMWEABIXOABC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


